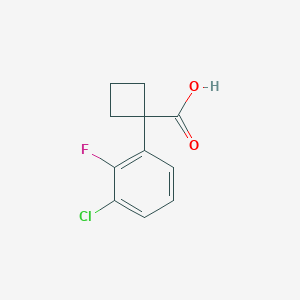

1-(3-Chloro-2-fluorophenyl)cyclobutane-1-carboxylic acid

描述

Structural Identity and Nomenclature

1-(3-Chloro-2-fluorophenyl)cyclobutane-1-carboxylic acid represents a sophisticated example of halogenated aromatic cyclobutane carboxylic acid derivatives that have emerged as valuable synthetic intermediates in modern organic chemistry. The compound is systematically identified by the Chemical Abstracts Service registry number 1260751-97-0, establishing its unique chemical identity within the comprehensive chemical database system. The International Union of Pure and Applied Chemistry nomenclature designates this molecule as 1-(3-chloro-2-fluorophenyl)cyclobutanecarboxylic acid, reflecting the precise positional arrangement of the halogen substituents on the aromatic ring and the carboxylic acid functionality attached to the cyclobutane core structure.

The molecular composition of this compound is defined by the molecular formula C₁₁H₁₀ClFO₂, indicating the presence of eleven carbon atoms, ten hydrogen atoms, one chlorine atom, one fluorine atom, and two oxygen atoms, resulting in a calculated molecular weight of 228.65 grams per mole. The structural complexity is further characterized through advanced chemical descriptors, including the International Chemical Identifier string InChI=1S/C11H10ClFO2/c12-8-4-1-3-7(9(8)13)11(10(14)15)5-2-6-11/h1,3-4H,2,5-6H2,(H,14,15) and the corresponding InChI Key MERBYNKLQNNCEY-UHFFFAOYSA-N, which provide unambiguous digital representations of the molecular structure. The Simplified Molecular Input Line Entry System representation OC(=O)C1(CCC1)c1cccc(c1F)Cl encodes the complete connectivity pattern, enabling computational analysis and database searching across multiple chemical information systems.

The three-dimensional molecular architecture reveals a quaternary carbon center at the cyclobutane ring, where the carboxylic acid functionality and the substituted phenyl ring converge to create a rigid, spatially defined structure. This structural arrangement imparts unique conformational constraints that distinguish the compound from simpler cyclobutane derivatives and contribute to its potential utility in structure-activity relationship studies. The presence of both chlorine and fluorine substituents on adjacent positions of the aromatic ring introduces significant electronic effects that can influence both chemical reactivity and biological activity profiles.

Position in Cyclobutane Carboxylic Acid Family

This compound occupies a specialized position within the broader family of cyclobutane carboxylic acid derivatives, representing an advanced example of multiply substituted systems that have gained increasing attention in contemporary synthetic organic chemistry. The parent compound, cyclobutanecarboxylic acid, serves as the fundamental structural scaffold with the molecular formula C₅H₈O₂ and exhibits the characteristic four-membered ring system that defines this chemical class. The systematic development from simple cyclobutanecarboxylic acid to complex derivatives like the title compound illustrates the evolution of synthetic methodology and the expanding recognition of cyclobutane-containing molecules in pharmaceutical and materials applications.

The cyclobutane carboxylic acid family encompasses a diverse array of substitution patterns, ranging from simple alkyl derivatives to complex polyfunctional systems incorporating multiple heteroatoms and aromatic substituents. Related compounds within this family include various halogenated derivatives such as 3-chloro-3-(2-fluorophenyl)cyclobutane-1-carboxylic acid with the molecular formula C₁₁H₁₀ClFO₂, and 1-(3-chloro-4-fluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid with the formula C₁₁H₁₀ClFO₃, demonstrating the structural diversity achievable through systematic modification of the basic cyclobutane carboxylic acid framework. The positional isomerism observed in these related structures highlights the importance of precise substitution patterns in determining molecular properties and potential applications.

The quaternary carbon substitution pattern exemplified by this compound represents a particularly sophisticated architectural motif within the cyclobutane carboxylic acid family. This structural feature contrasts with simpler derivatives where the carboxylic acid group is attached to a secondary carbon center, as seen in the parent cyclobutanecarboxylic acid. The quaternary substitution pattern introduces additional conformational rigidity and creates unique steric environments that can profoundly influence both chemical reactivity and molecular recognition processes. Furthermore, the incorporation of halogenated aromatic substituents represents a convergence of two important medicinal chemistry strategies: the use of strained carbocycles for conformational control and the strategic placement of halogen atoms for modulating electronic properties and metabolic stability.

Historical Context in Organic Chemistry

The development of cyclobutane carboxylic acid chemistry traces its origins to the early twentieth century, with the parent compound cyclobutanecarboxylic acid first being prepared through decarboxylation of 1,1-cyclobutanedicarboxylic acid, establishing fundamental synthetic pathways that continue to influence contemporary methodology. The historical significance of cyclobutane itself dates to 1907, when it was first synthesized by James Bruce and Richard Willstätter through the hydrogenation of cyclobutene in the presence of nickel catalyst, marking a pivotal moment in the chemistry of small ring systems. This early work established the foundation for understanding the unique properties of four-membered carbocycles and their potential applications in synthetic chemistry.

The evolution of cyclobutane carboxylic acid synthesis methodology has progressed through several distinct phases, beginning with the classical decarboxylation approaches described in early organic synthesis literature. The original preparation methods involved the thermal decarboxylation of 1,1-cyclobutanedicarboxylic acid at elevated temperatures, yielding cyclobutanecarboxylic acid as a colorless, nonvolatile liquid with distinctive chemical properties. Alternative synthetic routes were subsequently developed, including the decarboxylation of 1-cyano-1-carboxycyclobutane followed by hydrolysis of the cyano group, demonstrating the versatility of approaches available for accessing these structurally important compounds. These classical methodologies established the fundamental understanding of cyclobutane carboxylic acid reactivity and laid the groundwork for more sophisticated synthetic transformations.

The transition from simple cyclobutanecarboxylic acid derivatives to complex, multiply substituted systems like this compound represents a significant advancement in synthetic organic chemistry, reflecting both improved methodological capabilities and enhanced understanding of structure-property relationships. The development of efficient methods for constructing quaternary carbon centers in strained ring systems has been a longstanding challenge in synthetic chemistry, requiring sophisticated approaches to overcome the inherent thermodynamic and kinetic barriers associated with highly substituted cyclobutane formation. Modern synthetic strategies have incorporated advanced palladium-catalyzed methodologies, including transannular carbon-hydrogen functionalization reactions that enable direct introduction of aromatic substituents into preformed cyclobutane carboxylic acid scaffolds.

The historical progression from classical thermal methods to contemporary catalytic approaches illustrates the evolution of synthetic philosophy in cyclobutane chemistry, shifting from reliance on harsh reaction conditions to more selective and mild transformations that enable access to complex, multifunctional derivatives. This evolution has been driven by increasing recognition of the importance of cyclobutane-containing compounds in medicinal chemistry applications, where the unique three-dimensional properties of the four-membered ring system can provide advantages in terms of conformational restriction, metabolic stability, and molecular recognition.

Significance in Chemical Research and Development

This compound represents a significant advancement in the field of strained carbocycle chemistry, serving as both a synthetic intermediate and a structural motif of considerable importance in contemporary chemical research and development. The compound exemplifies the growing recognition of cyclobutane derivatives as valuable building blocks in medicinal chemistry, where their unique conformational properties and enhanced metabolic stability profiles have attracted considerable attention from pharmaceutical researchers. The strategic incorporation of halogen substituents, particularly the specific 3-chloro-2-fluoro substitution pattern on the aromatic ring, reflects sophisticated understanding of structure-activity relationships and the role of electronic effects in modulating biological activity.

Recent advances in synthetic methodology have significantly enhanced the accessibility of complex cyclobutane carboxylic acid derivatives, with particular emphasis on transannular carbon-hydrogen functionalization reactions that enable efficient construction of highly substituted systems. Research has demonstrated that cyclobutane carboxylic acids can undergo selective gamma-position arylation through palladium-catalyzed processes, utilizing specialized ligand systems such as quinuclidine-pyridone and sulfonamide-pyridone derivatives to achieve high regioselectivity in the presence of multiple potential reaction sites. These methodological advances have transformed the synthetic landscape for accessing complex cyclobutane derivatives, enabling the preparation of compounds that would have been extremely challenging to obtain using classical synthetic approaches.

The significance of compounds like this compound extends beyond their role as synthetic intermediates to encompass their potential applications as pharmacologically active compounds in their own right. The cyclobutane motif has been increasingly recognized for its ability to serve as an isostere for other structural elements, providing opportunities for improving drug-like properties while maintaining biological activity. The conformational rigidity imposed by the four-membered ring system can lead to enhanced selectivity in molecular recognition processes, while the strain energy inherent in the cyclobutane ring can be exploited for controlled release applications or prodrug strategies.

The research significance of this compound class is further underscored by their utility in formal syntheses of biologically active small molecules, where cyclobutane carboxylic acid derivatives serve as key intermediates in streamlined synthetic routes. Studies have demonstrated that gamma-arylated cycloalkane acids, including cyclobutane derivatives, can display important biological activity profiles, rendering synthetic transformations that access these compounds particularly valuable for medicinal chemistry applications. The development of efficient synthetic methodologies for preparing complex cyclobutane carboxylic acid derivatives has therefore opened new avenues for drug discovery and development, enabling access to previously unexplored chemical space with potentially unique biological properties.

Contemporary research efforts continue to expand the synthetic utility of cyclobutane carboxylic acid derivatives through the development of new reaction methodologies and the exploration of novel substitution patterns. The combination of advanced synthetic techniques with computational modeling approaches has enabled researchers to design and prepare cyclobutane derivatives with precisely tailored properties for specific applications, whether in medicinal chemistry, materials science, or other specialized areas of chemical research.

属性

IUPAC Name |

1-(3-chloro-2-fluorophenyl)cyclobutane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClFO2/c12-8-4-1-3-7(9(8)13)11(10(14)15)5-2-6-11/h1,3-4H,2,5-6H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MERBYNKLQNNCEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C2=C(C(=CC=C2)Cl)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

科学研究应用

Medicinal Chemistry

1-(3-Chloro-2-fluorophenyl)cyclobutane-1-carboxylic acid has shown potential as a scaffold for the development of novel pharmaceuticals. Its unique structural features allow for modifications that can enhance biological activity.

Case Study: Anticancer Activity

Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that certain analogs significantly inhibited the proliferation of breast cancer cells, suggesting a mechanism involving apoptosis induction .

Synthetic Methodologies

The compound serves as an intermediate in the synthesis of more complex molecules. Its cyclobutane ring structure is particularly valuable in organic synthesis due to its strain energy, which can be exploited in various reactions.

Table: Synthetic Routes Using this compound

Material Science

In material science, this compound is being explored for its potential use in polymer chemistry. Its properties can be harnessed to create polymers with specific functionalities.

Case Study: Polymer Synthesis

A recent study highlighted the use of this compound as a monomer in the synthesis of high-performance polymers that exhibit enhanced thermal stability and mechanical properties . The incorporation of the cyclobutane moiety contributes to the rigidity and strength of the resulting materials.

相似化合物的比较

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below compares key properties of the target compound with its closest analogs:

*Estimated based on formula (C₁₁H₉ClFO₂). †Estimated based on formula (C₁₁H₁₀ClO₂). ‡Synonyms listed in include multiple CAS RNs.

Key Observations:

Substituent Position and Symmetry: The 4-chloro analog () exhibits higher symmetry than the target compound, likely contributing to its higher melting point (80–82°C).

Fluorine vs. Chlorine Effects: The 2-fluoro group in the target compound increases electronegativity, which may enhance the acidity of the carboxylic acid group compared to non-fluorinated analogs. This could improve solubility in polar solvents or binding interactions in biological systems .

Methyl Substitution : The 3-methylcyclobutane analog () has a higher molecular weight (224.69) and increased lipophilicity, which may reduce aqueous solubility but improve membrane permeability .

Pharmacological Relevance

- Elvitegravir Connection : The 3-chloro-2-fluorophenyl group in elvitegravir () is critical for its HIV-1 integrase inhibition. This suggests that the target compound could serve as a precursor or structural motif in antiviral drug development .

- Metabolic Stability: Fluorination often improves metabolic stability by resisting oxidative degradation. The target compound’s 2-fluoro substituent may confer advantages over non-fluorinated analogs (e.g., 1-(3-chlorophenyl)cyclobutane-1-carboxylic acid) in drug design .

准备方法

Suzuki–Miyaura Coupling Approach

- Description: This method involves coupling a halogenated cyclobutane intermediate with a boronic acid or boronate ester of the 3-chloro-2-fluorophenyl group.

- Catalysts: Palladium catalysts such as Pd(PPh₃)₄ or Pd(OAc)₂.

- Solvents: Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

- Conditions: Typically performed at moderate temperatures (around 80°C) to optimize yield.

- Advantages: High selectivity, mild conditions, and compatibility with sensitive functional groups.

- Yield: Analogous compounds synthesized by this method show yields around 60-70%.

Friedel-Crafts Alkylation Followed by Functionalization

- Description: The cyclobutane ring is formed by Friedel-Crafts alkylation of substituted benzene derivatives, followed by oxidation or carboxylation to introduce the acid group.

- Catalysts: Lewis acids such as aluminum chloride (AlCl₃).

- Conditions: Room temperature or slightly elevated temperatures.

- Yield: Moderate yields (~50%) reported for similar halogenated cyclobutane acids.

Cyclobutanone Intermediate Route

- Description: Starting from 3-oxocyclobutane-1-carboxylic acid or its derivatives, the ketone is functionalized and reduced to form the cyclobutane carboxylic acid.

- Reagents: Carbonyl diimidazole for activation, followed by amine addition and sodium borohydride reduction.

- Solvents: Tetrahydrofuran (THF), methanol.

- Conditions: Low temperature (0°C) for activation and reduction steps.

- Purification: Column chromatography used to isolate pure product.

- Notes: This method allows for precise functional group manipulation on the cyclobutane ring.

Reaction Conditions and Optimization

| Step | Reagents/Catalysts | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Suzuki–Miyaura Coupling | Pd(PPh₃)₄ or Pd(OAc)₂ | DMF or THF | ~80°C | 60-70 | High selectivity, mild conditions |

| Friedel-Crafts Alkylation | AlCl₃ | Aromatic solvent | Room temperature | ~50 | Moderate yield, possible side reactions |

| Cyclobutanone Functionalization | Carbonyl diimidazole, NaBH₄ | THF, Methanol | 0°C to RT | Not specified | Allows for ketone reduction and functionalization |

| Acidification | HCl, H₂SO₄, or other acids | Aqueous | Ambient | Quantitative | Final acid formation step |

Novel Synthetic Insights and Catalytic Systems

While direct preparation methods for this compound are limited, related fluorinated cyclopropane and cyclobutane carboxylic acids have been synthesized using innovative catalytic systems and reagents:

- Ruthenium catalysts and bases such as alkali metal alkoxides or carbonates have been employed for fluorinated cyclopropane carboxylic acid synthesis, involving oxidation and elimination steps with oxone as a safer oxidant alternative to mCPBA.

- These methods emphasize short synthetic routes, use of bulk commodity materials, and cost-effective operations, which could be adapted for cyclobutane derivatives.

Summary Table of Synthetic Routes

| Method | Key Reagents/Catalysts | Conditions | Yield (%) | Comments |

|---|---|---|---|---|

| Suzuki–Miyaura Coupling | Pd(PPh₃)₄, boronic acid | 80°C, DMF or THF | 60-70 | Efficient for aryl substitution |

| Friedel-Crafts Alkylation | AlCl₃ | RT, aromatic solvents | ~50 | Classical approach, moderate yield |

| Cyclobutanone Intermediate | Carbonyl diimidazole, NaBH₄ | 0°C to RT, THF, MeOH | Not specified | Allows stepwise functionalization |

| Ruthenium-catalyzed fluorination (analogous) | Ru catalyst, oxone, alkali base | Ambient, aqueous/organic | Not specified | Novel, scalable, safer oxidants used |

Research Findings and Notes

- The electron-withdrawing effects of chlorine and fluorine on the phenyl ring affect reactivity and acidity, influencing reaction conditions.

- Low temperatures (e.g., −78°C to 0°C) are often required during cyclobutane ring formation to minimize side reactions.

- Choice of catalyst and solvent critically impacts yield and purity.

- Purification typically involves column chromatography, especially after multi-step functionalization.

- Industrial processes may optimize these conditions further for scale-up.

常见问题

Q. What are the optimal synthetic routes for 1-(3-Chloro-2-fluorophenyl)cyclobutane-1-carboxylic acid?

- Methodological Answer : The synthesis typically involves cyclobutane ring formation via [2+2] cycloaddition or Friedel-Crafts alkylation, followed by functionalization. For example:

Cyclization : React 3-chloro-2-fluorobenzene derivatives with cyclobutane precursors under acidic conditions (e.g., AlCl₃) to form the cyclobutane core .

Carboxylic Acid Introduction : Oxidize the intermediate ketone or alcohol using KMnO₄ or CrO₃ in acidic media .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) improves purity. Monitor reaction progress via TLC (Rf ~0.3 in 7:3 hexane:EtOAc) .

Q. How can spectroscopic methods characterize this compound?

- Methodological Answer : Use a combination of:

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–7.8 ppm) and cyclobutane protons (δ 2.5–3.5 ppm). Carboxylic acid proton appears as a broad singlet (~δ 12 ppm) .

- IR Spectroscopy : Confirm carboxylic acid (C=O stretch ~1700 cm⁻¹) and C-F/Cl bonds (600–800 cm⁻¹) .

- Mass Spectrometry (HRMS) : Molecular ion peak at m/z 256.03 (calculated for C₁₁H₉ClFO₂⁺) .

Q. What are the stability profiles under varying pH and temperature conditions?

- Methodological Answer :

- Thermal Stability : Conduct thermogravimetric analysis (TGA) up to 300°C. Decomposition typically occurs above 150°C .

- pH Stability : Test solubility and degradation in buffers (pH 2–12). Carboxylic acid group may deprotonate at pH >5, affecting reactivity .

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer :

- PPE : Gloves (nitrile), lab coat, and goggles.

- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts.

- Waste Disposal : Neutralize acidic waste with sodium bicarbonate before disposal .

Q. How do the chloro and fluoro substituents influence reactivity?

- Methodological Answer :

- Electron-Withdrawing Effects : The 3-Cl-2-F arrangement reduces electron density on the phenyl ring, directing electrophilic substitution to the 5-position.

- Steric Effects : Ortho-fluorine may hinder nucleophilic attacks on the cyclobutane ring .

Advanced Research Questions

Q. What reaction mechanisms explain its participation in cross-coupling reactions?

- Methodological Answer :

- Suzuki-Miyaura Coupling : The chloro group acts as a leaving group. Use Pd(PPh₃)₄ catalyst, aryl boronic acids, and base (Na₂CO₃) in THF/H₂O (80°C, 12h) .

- Decarboxylation : Heating with Cu(I) catalysts (e.g., CuO) in quinoline removes CO₂, generating a cyclobutane intermediate .

Q. How to resolve contradictions in reported bioactivity data?

- Methodological Answer :

- Control Experiments : Verify purity (>95% via HPLC) and exclude solvent interference (e.g., DMSO cytotoxicity).

- Dose-Response Curves : Replicate studies across multiple cell lines (e.g., HEK293 vs. HeLa) to assess specificity .

Q. What computational models predict its binding affinity to biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina with protein data bank (PDB) structures (e.g., COX-2 enzyme). The carboxylic acid group often interacts with Arg120 via hydrogen bonds .

- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to analyze electrostatic potential maps for nucleophilic sites .

Q. Does the compound exhibit enantiomer-specific activity?

- Methodological Answer :

Q. How to establish structure-activity relationships (SAR) for analogs?

- Methodological Answer :

- Analog Synthesis : Replace Cl/F with Br, CF₃, or methyl groups.

- Activity Comparison :

| Substituent | IC₅₀ (COX-2 Inhibition) | LogP |

|---|---|---|

| 3-Cl, 2-F | 0.8 µM | 2.1 |

| 3-CF₃, 2-F | 1.5 µM | 2.8 |

| 3-Br, 2-F | 1.2 µM | 2.5 |

| Lower LogP correlates with improved solubility but reduced membrane permeability . |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。